molecular formula C9H10N2O4 B070821 2-(Dimethylamino)-3-nitrobenzoic acid CAS No. 175347-01-0

2-(Dimethylamino)-3-nitrobenzoic acid

Cat. No.: B070821
CAS No.: 175347-01-0
M. Wt: 210.19 g/mol
InChI Key: HOONBMFQVBRNDR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-nitrobenzoic acid is a versatile and valuable nitroaromatic building block in synthetic organic and medicinal chemistry research. Its structure incorporates two key functional handles: a carboxylic acid and an aromatic nitro group, differentiated by an ortho-dimethylamino substituent. This unique arrangement makes it an excellent precursor for the synthesis of complex heterocyclic systems, particularly through cyclization reactions. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a pronounced push-pull electronic effect, which can be exploited in the development of organic materials with non-linear optical (NLO) properties or as a fluorescent probe scaffold. In pharmaceutical research, this compound serves as a critical intermediate in the design and synthesis of potential pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics where the aniline derivative (obtainable via reduction of the nitro group) is a common structural motif. Researchers value this chemical for its utility in multi-step synthesis, where it acts as a synthon for introducing substituted benzoic acid derivatives into larger molecular architectures. It is supplied for laboratory research applications only.

Properties

CAS No.

175347-01-0

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(dimethylamino)-3-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-6(9(12)13)4-3-5-7(8)11(14)15/h3-5H,1-2H3,(H,12,13)

InChI Key

HOONBMFQVBRNDR-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Canonical SMILES

CN(C)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Synonyms

Benzoic acid, 2-(dimethylamino)-3-nitro- (9CI)

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to ortho-Dimethylamino-nitrobenzoic Acid Core Synthesis

The construction of the 2-(dimethylamino)-3-nitrobenzoic acid framework can be approached through several strategic pathways. These methods focus on the sequential or concerted introduction of the carboxyl, nitro, and dimethylamino groups onto the benzene (B151609) ring, each presenting unique challenges in directing the substituents to the desired ortho/meta positions.

Nitration is a fundamental process for introducing a nitro group (—NO₂) into an organic compound. organic-chemistry.org A common method for the aromatic nitration of benzoic acid and its derivatives involves the use of a "mixed acid," which is a combination of concentrated nitric acid and sulfuric acid. organic-chemistry.orgrsc.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. organic-chemistry.org

The regioselectivity of the nitration is dictated by the electronic properties of the substituents already present on the aromatic ring. organic-chemistry.org The carboxylic acid group (—COOH) is an electron-withdrawing group and acts as a meta-director. Therefore, the direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. organic-chemistry.orgrsc.org In contrast, an amino (—NH₂) or dimethylamino (—N(CH₃)₂) group is a powerful electron-donating group and an ortho, para-director.

Strategically, to synthesize this compound, one could envision a synthetic route starting with 2-(dimethylamino)benzoic acid. In this scenario, the strongly activating and ortho, para-directing dimethylamino group would direct the incoming nitro group. However, the presence of both an activating (—N(CH₃)₂) and a deactivating (—COOH) group complicates the regiochemical outcome. Furthermore, nitration of highly activated rings like those containing an amino group can be aggressive and may require protecting the amino group, for instance, by converting it to an acetamide, before nitration. organic-chemistry.org An improved method for the nitration of benzoic acid and its chlorinated derivatives has been developed, which may have implications for controlling such reactions. organic-chemistry.org A study on the nitration of 2-acetylamino-3:4-dimethoxy-benzoic acid highlights the complexities of nitrating polysubstituted benzoic acids. researchgate.net

Table 1: Regiodirecting Effects of Substituents in Nitration Reactions
Substituent GroupElectronic EffectDirecting Position(s)
-COOHElectron-withdrawingMeta
-NO₂Electron-withdrawingMeta
-N(CH₃)₂Electron-donatingOrtho, Para
-NH₂Electron-donatingOrtho, Para

An alternative strategy involves the formation of the dimethylamino group on a pre-existing amino-nitrobenzoic acid scaffold. This is commonly achieved through reductive methylation (also known as reductive amination). This process involves the reaction of a primary or secondary amine with a carbonyl compound (in this case, formaldehyde) in the presence of a reducing agent. researchgate.net

For the synthesis of this compound, the starting material would be 2-amino-3-nitrobenzoic acid. This precursor already contains the nitro and amino groups in the correct relative positions. The synthesis of 2-amino-3-nitrobenzoic acid itself can be accomplished from 3-nitrophthalic acid via a Curtius rearrangement, achieving yields of up to 95%. wikipedia.orgwikipedia.org Traditional methods for synthesizing related compounds like 2-amino-3-methylbenzoic acid involve the reduction of the corresponding nitro compound using reagents like hydrazine hydrate catalyzed by iron powder or Raney nickel. rsc.org

The reductive methylation of the amino group can be performed by treating 2-amino-3-nitrobenzoic acid with formaldehyde in the presence of a reducing agent and a catalyst. A process for preparing the analogous 3-(N,N-dimethylamino)benzoic acid involves the reductive methylation of an aqueous solution of a salt of 3-aminobenzoic acid with formaldehyde, using a supported transition metal catalyst and hydrogen gas. nih.gov This reaction is carefully controlled by the continuous addition of formaldehyde and a gradual increase in temperature. nih.gov This method highlights a viable pathway that could be adapted for the methylation of 2-amino-3-nitrobenzoic acid, provided the nitro group remains stable under the reductive conditions.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. wikipedia.org These reactions are known for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity and diverse chemical libraries. wikipedia.org

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.net The Ugi reaction is a four-component condensation involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthetic steps leading to this compound are critically dependent on the catalytic systems employed and the precise control of reaction conditions.

Transition metal catalysts are pivotal in the reductive steps required for the synthesis, particularly for the reduction of nitro groups and for reductive aminations. researchgate.net Noble metals such as palladium (Pd) and platinum (Pt) are highly effective for these transformations. These catalysts are typically supported on high-surface-area materials like activated carbon (e.g., Pd/C) to enhance their activity and stability.

In the context of reductive methylation, a supported transition metal catalyst is used to facilitate the reaction between the amino group, formaldehyde, and a hydrogen source. nih.gov The reaction involves the initial formation of an imine, which is then reduced by the catalyst in the presence of hydrogen. researchgate.net Various transition metals, including palladium, platinum, rhodium, ruthenium, and even non-noble metals like cobalt, copper, and iron, have been developed for reductive amination processes. While noble metal catalysts often operate under mild conditions, they can sometimes lead to side reactions like the reduction of the aldehyde to an alcohol. Therefore, catalyst selection and optimization are crucial for maximizing the yield of the desired N,N-dimethylated product while preserving the nitro group.

Table 2: Common Transition Metal Catalysts in Reductive Amination
CatalystSupportTypical Reducing AgentKey Features
Palladium (Pd)Carbon (C)H₂High activity, widely used
Platinum (Pt)Carbon (C)H₂Good selectivity, industrial applications
Rhodium (Rh)Alumina (Al₂O₃)H₂Effective for various substrates
Ruthenium (Ru)Carbon (C)H₂Versatile for different functional groups
Gold (Au)Titania (TiO₂)HCOOHMild conditions, transfer hydrogenation

Acid catalysis is fundamental to the nitration of aromatic rings. In the classic mixed-acid nitration, concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the key reacting species. rsc.org

Second, the acidic medium influences the state of the substituents on the ring, which in turn affects regioselectivity. For substrates containing basic groups like dimethylamino, the strong acid will protonate the nitrogen atom, forming a dimethylanilinium ion. This protonated group, —N⁺H(CH₃)₂, is strongly electron-withdrawing and deactivating, and it directs incoming electrophiles to the meta position. This is a critical consideration when planning the nitration of a substrate like 2-(dimethylamino)benzoic acid, as the reaction conditions will determine whether the activating ortho, para-directing —N(CH₃)₂ group or the deactivating meta-directing —N⁺H(CH₃)₂ group dictates the position of nitration. Careful control of the acid concentration and temperature is therefore essential to achieve the desired 3-nitro isomer. rsc.org An improved process for nitrating benzoic acid involves the addition of oleum (fuming sulfuric acid) to maintain a high acid concentration, which can help drive the reaction and control outcomes. organic-chemistry.org

Influence of Solvent Systems and Temperature Profiles

The synthesis of this compound via electrophilic aromatic substitution is highly sensitive to the solvent system and the temperature profile employed during the reaction. These parameters are crucial for controlling reaction rate, yield, and, most importantly, the regioselectivity of the nitro group introduction. The starting material, 2-(dimethylamino)benzoic acid, contains both a strongly activating ortho-, para-directing dimethylamino group and a deactivating meta-directing carboxyl group, making precise control of conditions essential to favor the formation of the desired 3-nitro isomer.

Solvent Systems: The choice of solvent can significantly influence the outcome of nitration reactions. Solvents are observed to strongly influence positional selectivity and the rate of nitration. researchgate.net In the context of electrophilic aromatic nitration, solvents can affect the stability of the reactive electrophile (the nitronium ion, NO₂⁺) and the carbocation intermediate (the sigma complex).

Protic vs. Aprotic Solvents: Protic polar solvents can solvate the nitronium ion, potentially moderating its reactivity. In contrast, aprotic solvents, whether polar or nonpolar, may favor different mechanistic pathways. Theoretical studies suggest that activating substituents and aprotic polar solvents can favor a single-electron transfer (SET) mechanism, whereas deactivating substituents and protic polar solvents tend to favor the traditional polar (Ingold-Hughes) mechanism. nih.gov

Polarity and Solubility: The polarity of the solvent system, often a mixture of sulfuric acid and nitric acid, is inherently high. However, the use of co-solvents can alter the reaction environment. Studies on analogous compounds like anisole have shown that nonpolar solvents can lead to better conversions and yields. researchgate.net The solubility of the substrate and intermediates in the reaction medium is also a critical factor for achieving a homogeneous reaction and maximizing yield. Computational models that incorporate solvent effects are crucial for accurately predicting positional selectivity. nih.gov

Temperature Profiles: Temperature control is arguably one of the most critical parameters in the nitration of activated aromatic rings. The reaction is highly exothermic, and improper temperature management can lead to undesired side reactions, including the formation of multiple nitro isomers and oxidative decomposition.

For the nitration of substituted benzoic acids, maintaining a low temperature is vital for selectivity. In the nitration of benzoic acid itself, keeping the reaction temperature between 0°C and 5°C is recommended to minimize the formation of ortho and para isomers. truman.edu Given the presence of the highly activating dimethylamino group in the target synthesis, which further increases the ring's reactivity, stringent temperature control is even more critical. An optimal temperature profile involves the slow, controlled addition of the nitrating agent to the substrate solution while maintaining a consistently low temperature, often below 0°C, to dissipate heat and prevent thermal excursions that could favor the formation of undesired byproducts.

Table 1: Influence of Reaction Parameters on Nitration Selectivity

Parameter Influence on Reaction Rationale
Solvent Polarity Affects reaction rate and regioselectivity. researchgate.net Influences the stability of the nitronium ion and the sigma-complex intermediate. Can alter the mechanistic pathway (Polar vs. SET). nih.gov
Solvent Type Protic solvents can moderate electrophile reactivity. Solvation of the NO₂⁺ electrophile. nih.gov
Temperature Low temperatures (e.g., < 5°C) are crucial for selectivity. truman.edu Minimizes the formation of undesired isomers and prevents oxidative side reactions in highly activated systems.
Rate of Addition Slow, controlled addition of nitrating agent is required. Allows for effective heat dissipation from the exothermic reaction, maintaining the desired low temperature profile.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways and the intermediates involved in the formation of this compound is fundamental to optimizing its synthesis.

The introduction of a nitro group onto the aromatic ring of 2-(dimethylamino)benzoic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This multi-step process is governed by the electronic properties of the substituents on the benzene ring.

Formation of the Electrophile: The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) , which is the active agent in the nitration.

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich benzene ring of the substrate acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (also called a Wheland intermediate).

Directing Effects of Substituents: The position of the electrophilic attack is dictated by the existing substituents. The 2-(dimethylamino) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance. The 1-(carboxyl) group is a deactivating group that directs meta. In cases where both an activating and a deactivating group are present, the activating group's directing effect dominates. chemistrysteps.commsu.edu For 2-(dimethylamino)benzoic acid:

The strong, ortho-, para-directing -N(CH₃)₂ group at position 2 activates positions 3, 4, and 6.

The deactivating, meta-directing -COOH group at position 1 directs to positions 3 and 5.

The directing effects of both groups reinforce position 3. The para position (position 4) relative to the dimethylamino group is sterically hindered by the adjacent carboxyl group. Therefore, the electrophilic attack by the nitronium ion occurs predominantly at the C3 position.

Deprotonation and Re-aromatization: In the final step, a weak base in the mixture (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system, yielding the final product, this compound.

Recent studies also propose that for highly activated aromatic compounds, the mechanism may exist on a continuum between the polar mechanism described above and a single-electron transfer (SET) pathway. nih.gov In an SET mechanism, an electron is first transferred from the electron-rich aromatic ring to the nitronium ion, forming a radical cation and a nitrogen dioxide radical, which then combine.

The molecule this compound itself is achiral and does not possess any stereocenters. Therefore, its direct synthesis does not involve stereochemical considerations. However, stereochemistry becomes a critical aspect in the synthesis of derivatives from this compound, where new chiral centers or elements of geometric isomerism are introduced.

Derivatization of the Carboxyl Group: The carboxylic acid functional group is a common site for derivatization. Reaction with a chiral alcohol to form an ester or a chiral amine to form an amide will result in the formation of diastereomers. The stereochemical outcome of such reactions would depend on the specific reagents and conditions used, and separation of the resulting diastereomers might be necessary.

Reactions Involving the Nitro Group: The nitro group can be reduced to an amino group, creating 2-amino-3-(dimethylamino)benzoic acid. This new amino group can then be used as a handle for further reactions. For instance, acylation with a chiral acyl chloride would introduce a stereocenter.

Introduction of Stereogenic Centers via Side-Chain Reactions: While less common for this specific molecule, reactions that build a substituent on the aromatic ring could introduce chirality. For example, if a derivative were to undergo a reaction that adds a side chain with a chiral center, the stereoselectivity (enantio- or diastereoselectivity) of that addition would be a key consideration.

Although no specific, documented stereoselective syntheses starting from this compound were identified in the literature survey, the principles of asymmetric synthesis would apply to any such transformations. The design of stereoselective syntheses for its derivatives would likely involve the use of chiral auxiliaries, catalysts, or reagents to control the formation of new stereocenters.

Iii. Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Analysis

Following an exhaustive search of scientific literature and spectral databases, no specific experimental data for 2-(Dimethylamino)-3-nitrobenzoic acid could be located for the following analytical methods:

Single Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Geometry

No single-crystal X-ray diffraction data for this compound has been found in the reviewed literature, preventing any discussion of its specific molecular conformation and geometry in the solid state.

This report underscores the need for further research to characterize this specific chemical compound. The synthesis and subsequent analysis of this compound would be required to generate the data necessary to complete the detailed structural and spectroscopic profile requested.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of compounds related to this compound is stabilized by a combination of hydrogen bonds and π-π stacking interactions. In the solid state, derivatives of nitrobenzoic acid often form dimers through intermolecular hydrogen bonds between the carboxylic acid groups. While intramolecular hydrogen bonding between the carboxylic proton and the nitro group might be considered, it is generally less favorable than the formation of intermolecular dimers.

Interactive Table of Intermolecular Interactions

Interaction TypeDonorAcceptorDescription
Hydrogen BondingCarboxylic Acid (O-H)Carboxylic Acid (C=O)Formation of dimeric structures.
Hydrogen BondingC-HNitro Group (O) / Carbonyl (O)Weak interactions contributing to chain and sheet formation.
π-π StackingAromatic RingAromatic RingParallel or offset stacking of benzene (B151609) rings.
Nitro-π InteractionNitro GroupAromatic RingInteraction between the electron-deficient nitro group and the electron-rich aromatic ring.

Crystallographic Symmetry and Unit Cell Parameters

The analysis of this cocrystal revealed a triclinic crystal system with a P-1 space group. The unit cell parameters were determined at a temperature of 173 K.

Interactive Table of Crystallographic Data for a Related Cocrystal

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.722(2)
b (Å)10.805(2)
c (Å)10.947(2)
α (°)67.938(4)
β (°)66.250(4)
γ (°)72.978(4)
Volume (ų)961.8(3)
Z4

Data for the cocrystal 2-(dimethylammonio)-5-nitrobenzoate – 2-(dimethylamino)-5-nitrobenzoic acid.

Iv. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 2-(Dimethylamino)-3-nitrobenzoic acid, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict several key parameters.

These calculations would yield insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Benzoic Acid (Note: The following data is illustrative for a molecule of this type and not based on published calculations for this compound.)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-2.1eV
HOMO-LUMO Gap4.4eV
Dipole Moment3.2Debye

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can provide very accurate results, though at a significantly greater computational expense. These methods are often used to benchmark results from less computationally intensive methods like DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for very large molecules or for preliminary, high-throughput screening of molecular properties. These methods could be used to perform an initial conformational search for this compound to identify low-energy structures that can then be further analyzed with more accurate methods.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational landscape and intermolecular interactions.

The presence of rotatable bonds in this compound (e.g., around the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the ring) means that it can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. MD simulations can be used to explore the potential energy surface of the molecule, identifying local and global energy minima that correspond to stable conformers. These studies are crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

MD simulations are also instrumental in modeling how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing many molecules, it is possible to predict how they will arrange in the condensed phase. This is particularly important for understanding properties like solubility, crystal packing, and melting point. The simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding (involving the carboxylic acid group) and van der Waals interactions.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and to aid in the interpretation of the experimental data. For this compound, theoretical predictions of its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra would be highly valuable.

DFT calculations are commonly used to compute harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled to improve agreement with experimental data. The predicted vibrational spectrum provides a detailed picture of the molecule's vibrational modes, which can be used to assign the peaks in an experimental IR or Raman spectrum.

Similarly, NMR chemical shifts and coupling constants can be calculated using quantum chemical methods. These predictions can be a powerful tool in the structural elucidation of the molecule, helping to assign the signals in an experimental NMR spectrum to specific nuclei in the molecule.

Theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions in the molecule, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the experimental spectrum.

Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Benzoic Acid (Note: The following data is illustrative for a molecule of this type and not based on published calculations for this compound.)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (carboxylic acid)3500
C=O stretch (carboxylic acid)1720
C-N stretch (aromatic-nitro)1530
C-N stretch (aromatic-amino)1350

Theoretical Vibrational and Electronic Spectra Simulation

The simulation of vibrational and electronic spectra is a cornerstone of computational analysis, providing a theoretical fingerprint of the molecule's behavior. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are commonly employed to predict these spectra.

For a molecule like this compound, DFT calculations can be used to determine the optimized molecular geometry and to compute the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the stretching and bending of bonds (e.g., C=O, N-O, C-H, O-H) and the deformation of the aromatic ring. By comparing the theoretical vibrational spectrum (often presented as an infrared or Raman spectrum) with experimental data, a detailed assignment of the observed spectral bands can be achieved.

Time-Dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectrum (UV-Vis). This approach calculates the energies of electronic transitions from the ground state to various excited states. The results of these calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting the experimental electronic spectrum and understanding the nature of the electronic transitions within the molecule.

As of this writing, specific theoretical vibrational and electronic spectral simulation data for this compound are not available in publicly accessible research.

NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a crucial tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating the isotropic magnetic shielding tensors of nuclei. These shielding values can then be converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (TMS).

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. This involves first optimizing the molecule's geometry and then performing the GIAO calculation. The predicted chemical shifts for each unique proton and carbon atom in the molecule can then be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of signals in the experimental spectrum. The accuracy of these predictions is dependent on the level of theory (functional and basis set) and the consideration of solvent effects.

Detailed research findings from NMR chemical shift predictions for this compound are not currently available in the surveyed scientific literature.

V. Synthesis and Exploration of Advanced Derivatives and Analogues

Derivatization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides. However, its position between the bulky ortho-dimethylamino group and the ortho-nitro group introduces significant steric hindrance, which can impede standard reaction conditions. science.gov Consequently, specialized methods are often required to achieve efficient conversion.

Esterification: Direct acid-catalyzed esterification (Fischer esterification) of sterically hindered benzoic acids is often inefficient. tcu.edu More robust methods involve the activation of the carboxylic acid to form a more reactive intermediate. One common strategy is the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a nucleophilic catalyst such as 4-(dimethylaminopyridine) (DMAP). rug.nl Another effective approach for hindered substrates is the conversion of the carboxylic acid into a highly reactive benzotriazole ester, which then readily reacts with alcohols. researchgate.net The use of triethyloxonium fluoroborate has also been reported as an effective reagent for the esterification of sterically hindered carboxylic acids. acs.org

MethodReagentsKey Features
Carbodiimide CouplingDCC or EDC, DMAP (catalyst), AlcoholForms a reactive O-acylisourea intermediate; widely used for hindered acids.
Benzotriazole Ester Formation1-Hydroxybenzotriazole (HOBt), EDC, Alcohol, Base (e.g., DMAP)Forms a highly reactive ester intermediate suitable for coupling with sterically demanding alcohols. researchgate.net
Oxonium Salt AlkylationTriethyloxonium fluoroborate (Et₃O⁺BF₄⁻), AlcoholA powerful alkylating agent effective for hindered acid esterification. acs.org

Amidation: Similar to esterification, the synthesis of amides from 2-(dimethylamino)-3-nitrobenzoic acid typically requires activation due to steric hindrance. rsc.org Boric acid has been shown to catalyze the amidation of aromatic amines and benzoic acids under mild, solvent-free conditions. researchgate.net For more challenging couplings, standard peptide coupling reagents can be employed. Alternatively, the carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with primary or secondary amines to form the desired amide. A more recent development involves the direct amidation of carboxylic acids with nitroarenes, providing a novel route to N-aryl amides. acs.org

MethodReagentsKey Features
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), AmineClassic, highly effective method involving a reactive intermediate; suitable for hindered systems.
Boric Acid CatalysisBoric acid (H₃BO₃), AmineA green, solvent-free method for the condensation of benzoic acids and aromatic amines. researchgate.net
Peptide CouplingCoupling agents (e.g., HATU, HBTU), Amine, BaseEfficient and mild conditions, widely used in synthesis to form amide bonds.
Direct Reductive AmidationNitroarene, Phosphine/Azodicarboxylate reagentsAn advanced method for directly coupling carboxylic acids with nitro compounds to form N-aryl amides. acs.org

Modifications of the Dimethylamino Group

The tertiary dimethylamino group offers opportunities for chemical modification, primarily through oxidation or demethylation reactions, which can alter the electronic properties and steric profile of the molecule.

N-Oxide Formation: The nitrogen atom of the dimethylamino group can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or 2-sulfonyloxaziridines. asianpubs.org The resulting N,N-dimethylaniline N-oxides are interesting compounds in their own right, serving as oxidants and synthetic intermediates. nih.govresearchgate.net For instance, p-cyano-N,N-dimethylaniline N-oxide has been used as an oxygen atom donor in reactions with copper(I) complexes. nih.gov

N-Demethylation: The removal of one or both methyl groups from the dimethylamino moiety is a key transformation. Chemical N-demethylation can be accomplished using several reagents. The von Braun reaction, utilizing cyanogen bromide (BrCN), cleaves tertiary amines to yield a cyanamide, which can then be hydrolyzed to the secondary amine. nih.gov Another common method involves the use of chloroformates, such as phenyl or ethyl chloroformate, which react with the tertiary amine to form a carbamate intermediate that is subsequently cleaved to the secondary amine. nih.gov Biocatalytic methods, using whole-cell systems of fungi like Aspergillus terreus, have also proven effective for the N-demethylation of N,N-dimethylanilines. srce.hr

TransformationTypical Reagents/MethodsProduct
N-OxidationH₂O₂, m-CPBA, Ruthenium catalysts2-(Dimethylamino-N-oxide)-3-nitrobenzoic acid
N-Demethylation (von Braun)1. Cyanogen bromide (BrCN); 2. Hydrolysis (acid or base)2-(Methylamino)-3-nitrobenzoic acid
N-Demethylation (Chloroformate)1. Phenyl chloroformate (PhOCOCl); 2. Cleavage2-(Methylamino)-3-nitrobenzoic acid
Biocatalytic N-DemethylationWhole cells (e.g., Aspergillus terreus)2-(Methylamino)-3-nitrobenzoic acid srce.hr

Transformations Involving the Nitro Group (e.g., Reduction to Amino, further functionalization)

The nitro group is a versatile functional handle that is readily transformed, most commonly via reduction to a primary amino group. This conversion is a cornerstone of aromatic chemistry and opens up a vast array of subsequent functionalization possibilities.

Reduction to Amino Group: The reduction of an aromatic nitro group to an aniline is one of the most fundamental transformations in organic synthesis. A variety of methods are available, allowing for selection based on substrate compatibility and desired selectivity.

Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. Hydrogen gas (H₂) is used in conjunction with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Dissolving Metal Reductions: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Metal Salt Reductants: Tin(II) chloride (SnCl₂) is a particularly mild and chemoselective reagent that can reduce nitro groups in the presence of other sensitive functionalities like esters or nitriles.

MethodReagents & ConditionsAdvantages/Notes
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Raney Ni, various solvents (EtOH, EtOAc)High yield, clean reaction, but may reduce other functional groups (e.g., alkenes).
Metal in AcidFe/HCl; Sn/HCl; Zn/AcOHCost-effective and robust; requires acidic conditions and stoichiometric metal.
Tin(II) Chloride ReductionSnCl₂·2H₂O, EtOH, heatMild and chemoselective; tolerates esters, nitriles, and other reducible groups.

Further Functionalization: The product of the nitro reduction, 2-(dimethylamino)-3-aminobenzoic acid, is a highly valuable bifunctional intermediate. The newly introduced primary amino group can be readily diazotized with nitrous acid (HNO₂) to form a diazonium salt. This intermediate can then undergo a wide range of transformations, including Sandmeyer reactions (to introduce -Cl, -Br, -CN), Schiemann reactions (to introduce -F), or hydrolysis (to introduce -OH), providing access to a diverse portfolio of 3-substituted derivatives.

Regioisomeric Studies and Structure-Reactivity Relationships

The specific arrangement of substituents on the benzene (B151609) ring profoundly influences the chemical behavior of this compound. Understanding these structure-reactivity relationships is crucial for predicting its properties and designing synthetic strategies.

The chemical behavior of this molecule is dominated by the interplay of steric and electronic effects arising from the ortho-relationship of its three functional groups.

Ortho Effect and Acidity: The presence of the bulky dimethylamino group at the ortho position forces the adjacent carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org This steric hindrance inhibits the resonance delocalization of the carboxylate's electrons into the aromatic system. As a result, the carboxylate anion is stabilized, and the acidity of the carboxylic acid is significantly increased compared to its meta and para isomers. This phenomenon, known as the "ortho effect," often makes ortho-substituted benzoic acids stronger acids than would be predicted from electronic effects alone. wikipedia.orgquora.com

Steric Shielding: The dimethylamino and nitro groups sterically shield the adjacent carboxylic acid, making it less accessible to nucleophiles and requiring more forcing conditions or activation for reactions like esterification and amidation. rsc.org Similarly, the nitro group is also sterically encumbered, which may influence the kinetics of its reduction.

Electronic Interactions: The molecule features a powerful electron-donating group (-N(CH₃)₂) ortho to two strong electron-withdrawing groups (-NO₂ and -COOH). This push-pull electronic arrangement creates a highly polarized aromatic system, influencing its spectroscopic properties and reactivity in aromatic substitution reactions.

A comparative analysis with its isomers highlights the unique properties imparted by the 2,3-substitution pattern.

Acidity (pKa): Nitrobenzoic acids are generally stronger acids than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group, which stabilizes the conjugate base. quora.com For example, 3-nitrobenzoic acid has a pKa of approximately 3.46. nih.gov Due to the ortho effect, this compound is expected to be a stronger acid than its isomers where the carboxyl group is not flanked by an ortho substituent.

Reactivity in Electrophilic Aromatic Substitution (EAS): The reactivity towards electrophiles is complex. While the -NO₂ and -COOH groups are strongly deactivating and meta-directing, the -N(CH₃)₂ group is a powerful activating and ortho, para-director. In this compound, the directing effects are in conflict, and the outcome of an EAS reaction would be highly dependent on the reaction conditions and the nature of the electrophile, with steric hindrance playing a major role in determining the site of substitution. This contrasts with simpler isomers like 3-nitrobenzoic acid, where electrophilic attack is predictably directed to the 5-position. chemicalbook.com

CompoundKey Structural FeatureExpected Acidity (Relative)Dominant Reactivity Features
This compoundOrtho-substituents flanking -COOHHigh (due to ortho effect)Steric hindrance at all functional groups; complex EAS directing effects.
4-(Dimethylamino)-3-nitrobenzoic acid-N(CH₃)₂ para to -COOHModerate-HighStrong activation from -N(CH₃)₂ directs electrophiles ortho to it (positions 2 and 6).
3-Nitrobenzoic acidMeta-substituentsHigher than benzoic acid nih.govDeactivated ring; EAS directed to position 5. chemicalbook.com
3-(Dimethylamino)benzoic acidMeta-substituentsLower than benzoic acidActivated ring; EAS directed ortho and para to the activating -N(CH₃)₂ group.

Vi. Advanced Research Applications in Chemical Sciences

Role as Synthetic Intermediates in Complex Molecule Construction

The strategic placement of reactive functional groups on the benzene (B151609) ring makes 2-(Dimethylamino)-3-nitrobenzoic acid a key starting material for the synthesis of a variety of complex organic molecules, including heterocyclic systems and functional materials.

While direct literature on the use of this compound for the synthesis of specific heterocyclic systems is emerging, its structure suggests its potential as a precursor for various nitrogen-containing heterocycles. The presence of an ortho-amino (or a group convertible to it) and a carboxylic acid function is a common motif in the synthesis of fused heterocyclic systems.

For instance, the synthesis of quinazolines, a class of compounds with significant pharmacological interest, often involves the cyclization of 2-aminobenzoic acid derivatives with various reagents. organic-chemistry.orgopenmedicinalchemistryjournal.comresearchgate.net The reduction of the nitro group in this compound would yield the corresponding 2-(dimethylamino)-3-aminobenzoic acid, a suitable precursor for quinazolinone derivatives. The general synthetic approach is outlined in the scheme below:

Table 1: Potential Heterocyclic Synthesis from a this compound Derivative

PrecursorReagentResulting HeterocyclePotential Application
2-(Dimethylamino)-3-aminobenzoic acidFormic AcidDimethylamino-substituted quinazolinoneMedicinal Chemistry
2-(Dimethylamino)-3-aminobenzoic acidAldehydes/KetonesSubstituted quinazolinonesDrug Discovery

Similarly, benzimidazoles, another important class of heterocyclic compounds, are typically synthesized from o-phenylenediamines and carboxylic acids or their derivatives. nih.govorganic-chemistry.orgrsc.org The decarboxylation and subsequent functional group manipulation of this compound could potentially lead to a substituted o-phenylenediamine, which could then be utilized in benzimidazole (B57391) synthesis.

The incorporation of the this compound moiety into larger molecular frameworks can lead to the development of functional organic materials with tailored electronic and photophysical properties. The donor-acceptor nature of the substituted benzene ring is a key feature in the design of materials for applications such as dyes, pigments, and nonlinear optics.

For example, dyes containing dimethylamino as an electron-donating group and a nitro group as an electron-acceptor group are known to exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. researchgate.net This property is valuable for creating sensors and probes. While specific studies on dyes derived directly from this compound are not extensively documented, the fundamental principles of donor-acceptor chromophores suggest its potential in this area.

Furthermore, this compound can serve as a monomer or a functional building block in the synthesis of polymers. nih.govamanote.com The carboxylic acid group provides a handle for polymerization reactions, such as polyesterification, leading to polymers with embedded electronic functionalities. The properties of such polymers would be influenced by the presence of the dimethylamino and nitro groups on the polymer backbone.

Table 2: Potential Functional Organic Materials Derived from this compound

Material TypeSynthetic ApproachPotential PropertiesPotential Application
Azo DyesDiazotization and couplingIntense coloration, solvatochromismTextiles, printing, sensors
PolyestersPolycondensationThermal stability, specific optical propertiesHigh-performance plastics, coatings
Non-linear Optical MaterialsIncorporation into conjugated systemsHigh hyperpolarizabilityOptoelectronics, telecommunications

Catalytic Reagents and Ligands

The functional groups present in this compound also suggest its potential utility in the field of catalysis, either as a catalyst itself or as a ligand for metal-catalyzed reactions.

While the direct use of this compound as a catalyst for esterification and lactamization is a developing area of research, its structural features are relevant. The carboxylic acid group can participate in acid-catalyzed reactions, and the dimethylamino group can act as a base or a nucleophilic catalyst. This dual functionality could be exploited in intramolecular catalysis or in promoting specific reaction pathways. For instance, in lactam synthesis, which often involves the cyclization of amino acids, a molecule with both acidic and basic sites can facilitate the reaction. nih.govnih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org

The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, making it a potential ligand in the development of novel catalytic systems. The electronic properties of the ligand, influenced by the dimethylamino and nitro groups, can tune the reactivity of the metal center. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for the efficiency and selectivity of the reaction. nih.govnih.govrsc.org A ligand derived from this compound could offer a unique electronic and steric environment around the metal center, potentially leading to new catalytic activities.

Optoelectronic Materials Research

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. The donor-pi-acceptor (D-π-A) architecture is a common design principle for molecules with interesting optoelectronic properties, including nonlinear optical (NLO) activity. researchgate.netjhuapl.edunih.govresearchgate.netrochester.edu The this compound molecule contains a donor (dimethylamino) and an acceptor (nitro and carboxyl groups) on a conjugated benzene ring, making it a candidate for incorporation into NLO materials.

Theoretical studies on related p-N,N-(dimethylamino) benzoic acid derivatives have shown that modifications to the molecular structure can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's optoelectronic properties. researchgate.net Similar investigations into derivatives of this compound could reveal their potential for applications in devices such as dye-sensitized solar cells or optical switches. The photophysical properties of its ester derivatives could also be of interest for applications in fluorescence and phosphorescence-based technologies. researchgate.net

Table 3: Potential Optoelectronic Properties of this compound Derivatives

PropertyPotential ApplicationRationale
Second-order nonlinear optical (NLO) susceptibilityFrequency doubling, optical switchingIntramolecular charge transfer from the dimethylamino to the nitro group.
Two-photon absorption3D microfabrication, photodynamic therapyExtended π-conjugation in derived structures.
ElectroluminescenceOrganic light-emitting diodes (OLEDs)Suitable HOMO/LUMO energy levels for charge injection and recombination.

Exploration of Non-Linear Optical (NLO) Properties in Derivatives

The quest for new materials with significant non-linear optical (NLO) properties is a major focus in materials science, driven by potential applications in optical computing, telecommunications, and frequency conversion. The origin of NLO phenomena in organic molecules is often attributed to the presence of a delocalized π-electron system coupled with electron-donating (donor) and electron-accepting (acceptor) groups. semnan.ac.irnih.gov This arrangement facilitates charge transfer from the donor to the acceptor upon interaction with an intense electromagnetic field, such as that from a laser, leading to a large change in the molecular dipole moment and resulting in high molecular hyperpolarizability (β), a key measure of second-order NLO activity. scielo.org.mx

Derivatives of this compound are theoretically ideal candidates for NLO materials. The dimethylamino group (-N(CH₃)₂) serves as a powerful electron donor, while the nitro group (-NO₂) is one of the strongest electron acceptors. bohrium.comresearchgate.net This donor-acceptor pair, attached to the aromatic benzene ring, creates a classic "push-pull" system that enhances the molecule's asymmetric polarizability. semnan.ac.ir

Research on related N,N-dimethylanilines has shown that the donor strength of the dimethylamino group significantly enhances NLO properties compared to a primary amino group. researchgate.net Furthermore, studies on other nitro-aromatic compounds have demonstrated that the presence of a nitro group can substantially increase first- and second-order hyperpolarizability. nih.gov Theoretical investigations on similar structures confirm that intramolecular charge transfer from a donor to an acceptor is fundamental to the NLO response. jmcs.org.mx By modifying the structure, for instance, by extending the π-conjugated system or altering the donor/acceptor strength, the NLO properties can be fine-tuned. For derivatives of this compound, this could involve esterification or amidation of the carboxylic acid group to link it to other conjugated systems, potentially leading to materials with exceptionally high NLO coefficients.

Table 1: Factors Influencing NLO Properties in Donor-Acceptor Molecules

Structural Feature Influence on NLO Response Rationale
Electron Donor Group Strong donors like -N(CH₃)₂ increase hyperpolarizability. Enhances the "push" of electron density into the π-system.
Electron Acceptor Group Strong acceptors like -NO₂ increase hyperpolarizability. Enhances the "pull" of electron density, increasing charge asymmetry.
π-Conjugated System Longer conjugation length generally increases NLO response. Facilitates electron delocalization and charge transfer over a greater distance.

| Molecular Asymmetry | Non-centrosymmetric crystal packing is required for second-order NLO effects in bulk materials. | Allows for the constructive alignment of molecular dipoles. |

Chromophoric Properties and Dye Synthesis

The vibrant colors of many organic dyes are a direct result of their chemical structure, specifically the presence of chromophores and auxochromes. A chromophore is a part of a molecule responsible for its color, typically containing conjugated π-systems. Auxochromes are functional groups attached to the chromophore that modify its ability to absorb light, altering the color's wavelength and intensity. primescholars.com

The molecular framework of this compound contains the necessary components to serve as a precursor for dyes. The benzene ring and the nitro group constitute a basic chromophore. The dimethylamino group and the carboxylic acid group act as powerful auxochromes. The dimethylamino group, being an electron donor, typically causes a bathochromic shift (a shift to longer wavelengths), moving the absorption towards the red end of the spectrum. primescholars.com

This compound is particularly suited for the synthesis of azo dyes, which represent the largest class of synthetic colorants. wikipedia.orgnih.gov Azo dyes are characterized by the -N=N- functional group, which links two aromatic rings. The synthesis generally involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another aniline. nih.gov

To be used in this manner, the nitro group of this compound would first need to be chemically reduced to a primary amine (-NH₂), yielding 3-amino-2-(dimethylamino)benzoic acid. This derivative could then be diazotized and coupled with various aromatic partners to produce a wide range of azo dyes. The final color of the dye would be determined by the specific electronic properties of the chosen coupling partner.

Table 2: Predicted Color of Azo Dyes from a Diazotized 2-(Dimethylamino)-3-aminobenzoic acid Derivative

Coupling Component Electron-Donating/Withdrawing Nature Expected Color Range
Phenol Electron-Donating (-OH) Yellow to Orange
Aniline Electron-Donating (-NH₂) Orange to Red
N,N-Dimethylaniline Strongly Electron-Donating (-N(CH₃)₂) Red to Violet
Naphthols Extended π-system Red to Blue

Design of Probes and Chemical Tools for Mechanistic Investigations

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. chemicalprobes.orgnih.gov The design of an effective probe requires specific functionalities: a reactive group for binding or reporting, a linker, and a molecular scaffold that provides the desired structural and electronic properties. nih.gov Derivatives of this compound possess a versatile combination of functional groups that make them attractive scaffolds for creating such chemical tools.

Conjugation Handle: The carboxylic acid group (-COOH) is a key feature, providing a readily available "handle" for chemical modification. It can be easily converted into esters or amides, allowing the molecule to be covalently attached to other molecules of interest, such as biomolecules (proteins, nucleic acids), fluorescent tags, or solid supports. This is a common strategy in the synthesis of probes.

Fluorogenic Potential: The intramolecular charge-transfer character arising from the dimethylamino donor and nitro acceptor groups can be exploited in the design of fluorescent probes. The fluorescence of such "push-pull" fluorophores is often highly sensitive to the local environment's polarity, viscosity, or the presence of specific analytes. For example, adducts of the related 4-N,N-dimethylamino benzoic acid have been investigated as fluorescent probes to monitor radical processes. researchgate.net The nitro group, being a strong fluorescence quencher, could be used to create "turn-on" probes where a chemical reaction (e.g., reduction of the nitro group in a specific environment) leads to a dramatic increase in fluorescence signal.

Photoactive Moieties: The nitroaromatic system can be a precursor to photoactive groups. For instance, photoreduction of the nitro group can be initiated, or it could be part of a larger system designed to undergo specific photochemical reactions, useful for photoaffinity labeling to investigate ligand-protein interactions. nih.gov

By strategically modifying the three functional groups—dimethylamino, nitro, and carboxylic acid—a diverse library of chemical tools could be developed from this single parent compound for detailed mechanistic investigations in chemistry and biology.

Q & A

Q. What are the common synthetic routes for 2-(Dimethylamino)-3-nitrobenzoic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:

Nitration : Introduce the nitro group to a benzoic acid derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Amine functionalization : React with dimethylamine via nucleophilic substitution or reductive amination, depending on precursor reactivity.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Characterization : Confirm structure via 1H^1H-NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for verifying the purity and stability of this compound?

  • Methodological Answer :
  • HPLC-UV/Vis : Monitor purity using a C18 column (acetonitrile/water mobile phase) with detection at 254 nm.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robustness for high-temperature reactions).
  • FT-IR : Confirm functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, carboxylic acid O–H at ~2500–3000 cm⁻¹).
    Cross-validate results with melting point analysis and elemental composition (CHNS) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts from nitro group reactivity?

  • Methodological Answer :
  • Controlled Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration or ring sulfonation.
  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) before nitration to avoid side reactions.
  • Catalytic Optimization : Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Post-reaction, validate selectivity via 1H^1H-NMR integration .

Q. How should contradictions in biological activity data (e.g., PARP inhibition vs. anti-inflammatory effects) be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line specificity, IC₅₀ measurements).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., nitro group replaced with cyano) to isolate mechanisms.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with PARP vs. COX-2 enzymes. Cross-reference with in vitro enzyme inhibition assays .

Q. What strategies enable the use of this compound as a precursor for bioactive molecule synthesis?

  • Methodological Answer :
  • Functional Group Manipulation :
  • Reduce the nitro group to amine (H₂/Pd-C) for coupling with electrophiles (e.g., acyl chlorides).
  • Convert the carboxylic acid to activated esters (e.g., NHS ester) for peptide conjugation.
  • Case Study : Derivatize to PARP inhibitors by coupling with substituted piperazines via EDC/HOBt-mediated amidation .

Q. How can researchers address solubility challenges in biological assays involving this compound?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) with PBS buffer; confirm stability via dynamic light scattering (DLS).
  • Salt Formation : Prepare sodium/potassium salts (e.g., using NaOH/KOH) to enhance aqueous solubility.
  • Prodrug Approach : Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzable in vivo .

Data Analysis and Validation

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be reconciled?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare experimental 1H^1H-NMR shifts with Gaussian-calculated values (B3LYP/6-31G* basis set).
  • Isotopic Labeling : Use 15N^{15}N-labeled dimethylamine to track chemical environment changes.
  • Multi-Technique Cross-Validation : Validate via X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) .

Q. What are best practices for ensuring reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and temperature ramps.
  • Quality Control (QC) : Implement in-process LC-MS to monitor intermediate purity.
  • Collaborative Validation : Share samples with independent labs for NMR/HRMS cross-checking .

Applications in Drug Development

Q. What evidence supports the potential of this compound in targeting DNA repair pathways?

  • Methodological Answer :
  • PARP Inhibition : Demonstrated in vitro via NAD⁺ depletion assays (IC₅₀ ~10 μM). Compare with olaparib as a positive control.
  • Combinatorial Therapy : Test synergy with DNA-damaging agents (e.g., cisplatin) in cancer cell lines (e.g., MDA-MB-231).
  • In Vivo Models : Evaluate pharmacokinetics (Cₘₐₓ, t₁/₂) in murine xenografts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.